molecular formula C11H16N4O B3031781 2-piperazin-1-yl-N-pyridin-4-yl-acetamide CAS No. 682802-94-4

2-piperazin-1-yl-N-pyridin-4-yl-acetamide

Cat. No.: B3031781
CAS No.: 682802-94-4
M. Wt: 220.27 g/mol
InChI Key: IMPBBXOJMXCPBK-UHFFFAOYSA-N
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Description

Significance of Piperazine-Containing Acetamides in Pharmaceutical Research

The piperazine (B1678402) ring is a frequently utilized heterocycle in the design of biologically active compounds. nih.gov Its presence is often associated with improved physicochemical properties, such as aqueous solubility and oral bioavailability, which are critical for drug development. When incorporated into an acetamide (B32628) framework, the resulting piperazine-acetamide scaffold acts as a versatile building block in medicinal chemistry.

This structural motif is found in compounds targeting a wide array of diseases. Research has demonstrated that derivatives of piperazine-acetamide exhibit significant pharmacological potential across various therapeutic areas. For instance, studies on related structures have revealed potent antimicrobial and anticancer activities. nih.govresearchgate.net The synthesis of various derivatives, such as 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, has led to the identification of compounds with significant antimicrobial effects comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.gov

Furthermore, the piperazine-acetamide core is integral to the development of enzyme inhibitors. A notable example is the investigation of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives as urease inhibitors. nih.gov Urease is an enzyme implicated in pathologies such as gastric ulcers caused by Helicobacter pylori. The ability of these compounds to inhibit urease highlights the therapeutic potential of the piperazine-acetamide scaffold.

The structural versatility of the piperazine ring allows for substitutions at its nitrogen atoms, enabling chemists to fine-tune the pharmacological profile of the molecule. This adaptability makes piperazine-containing acetamides a privileged scaffold in the ongoing search for new and effective therapeutic agents. researchgate.net

Relevance of Pyridine (B92270) Scaffolds in Bioactive Molecules

The pyridine ring is one of the most prevalent heterocyclic structures found in pharmaceuticals and bioactive natural products. rsc.org As a bioisostere of a benzene (B151609) ring, its nitrogen atom introduces unique properties, including the ability to act as a hydrogen bond acceptor and to influence the molecule's basicity and solubility. rsc.org These characteristics are highly advantageous in drug design, often leading to enhanced biological potency, improved metabolic stability, and better permeability. researchgate.net

The pyridine moiety is a core component in thousands of approved drugs, demonstrating its broad therapeutic relevance. rsc.org Its applications span a wide range of medical conditions, including cancer, infectious diseases, and neurological disorders. researchgate.net For example, pyridine-based drugs are used as antitubercular, antimalarial, and anticancer agents. researchgate.net

The chemical modifiability of the pyridine ring allows for the introduction of various substituents, which can significantly impact the molecule's interaction with biological targets. This versatility has made it a cornerstone in the development of kinase inhibitors, receptor antagonists, and other targeted therapies. mdpi.com The combination of a pyridine ring with other pharmacologically important scaffolds, such as piperazine, has been shown to enhance biological activity, creating synergistic effects that are explored in the design of hybrid molecules. mdpi.com

The following table highlights some examples of marketed drugs containing the pyridine scaffold, illustrating its diverse therapeutic applications.

Drug NameTherapeutic ClassRole of Pyridine Scaffold
Imatinib Kinase Inhibitor (Anticancer)Forms key interactions with the target kinase enzyme.
Atazanavir Protease Inhibitor (Antiviral)Essential for binding to the viral protease.
Amlodipine Calcium Channel Blocker (Antihypertensive)Contributes to the drug's binding affinity and pharmacokinetic profile.
Isoniazid AntimycobacterialA primary drug for the treatment of tuberculosis.

Historical Context of Related Structural Motifs in Drug Discovery

The histories of both piperazine and pyridine as important pharmacophores are deeply rooted in the evolution of medicinal chemistry. Piperazine was first introduced as a therapeutic agent in the 1950s for the treatment of gout and later found widespread use as an anthelmintic drug for treating parasitic worm infections. Its simple, symmetrical structure and low toxicity made it an attractive starting point for chemical modification. Over the decades, medicinal chemists have incorporated the piperazine ring into a vast number of drugs, leveraging its ability to improve pharmacokinetic properties and to serve as a linker between different pharmacophoric groups. nih.gov This has led to its presence in drugs for a multitude of conditions, including antipsychotics, antihistamines, and antianginal agents. nih.gov

The pyridine scaffold has an even longer history in science, having been first isolated in the mid-19th century. rsc.org Its structural similarity to benzene, combined with the unique properties conferred by the nitrogen atom, quickly drew the attention of chemists. The pyridine ring is a fundamental component of many naturally occurring bioactive molecules, including alkaloids and vitamins like niacin (vitamin B3). In drug discovery, the pyridine motif has been consistently incorporated into a diverse range of drug candidates. Early examples of its use in medicine include the respiratory stimulant nikethamide. The strategic replacement of a phenyl ring with a pyridine ring in a drug candidate has often led to significant improvements in potency and metabolic stability, a tactic that remains a common strategy in modern drug design. researchgate.net

The convergence of these two historically significant structural motifs, linked by an acetamide bridge, represents a logical progression in the field of medicinal chemistry. This combination aims to harness the advantageous properties of each component to create novel compounds with enhanced therapeutic potential.

Research Findings on Structurally Related Compounds

While specific research on 2-piperazin-1-yl-N-pyridin-4-yl-acetamide is limited in publicly available literature, extensive studies on closely related analogs provide significant insights into the potential biological activities of this chemical class. The following tables summarize findings from studies on similar molecular frameworks.

Antimicrobial and Antifungal Activity of Piperazine-Acetamide Derivatives

A study on novel 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides linked to fused pyridine systems demonstrated their potential as antimicrobial agents. The compounds were tested against a panel of bacteria and fungi, with some showing potency greater than the standard drug ampicillin (B1664943) against resistant strains.

Compound IDTest OrganismActivity (MIC in μg/mL)Ampicillin (MIC in μg/mL)
3d P. aeruginosa>1000>1000
3g E. coli (resistant)500>1000
3k S. aureus (MRSA)250>1000
3k L. monocytogenes125250

Data sourced from a study on related piperazine-acetamide derivatives. MIC = Minimum Inhibitory Concentration.

Urease Inhibitory Activity of Pyridylpiperazine Acetamide Derivatives

Research into a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives identified them as potent inhibitors of urease, an enzyme linked to various pathological conditions. nih.gov

Compound IDUrease Inhibition (IC₅₀ in µM)
5b 2.13 ± 0.82
5c 2.0 ± 0.73
Thiourea (B124793) (Standard) 23.2 ± 11.0

Data sourced from a study on pyridylpiperazine acetamide derivatives. nih.gov IC₅₀ represents the half-maximal inhibitory concentration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-yl-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(9-15-7-5-13-6-8-15)14-10-1-3-12-4-2-10/h1-4,13H,5-9H2,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPBBXOJMXCPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371903
Record name 2-piperazin-1-yl-N-pyridin-4-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682802-94-4
Record name 2-piperazin-1-yl-N-pyridin-4-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 Piperazin 1 Yl N Pyridin 4 Yl Acetamide and Its Analogs

Development of Core Synthetic Routes for the Piperazine-Acetamide Linkage

The formation of the piperazine-acetamide linkage is a critical step that connects the heterocyclic piperazine (B1678402) core to the pyridinylamino group. This is typically achieved through a multi-step process involving the separate synthesis of the key fragments followed by their coupling.

The acetamide (B32628) backbone is generally formed via a condensation reaction, a class of reactions where two molecules combine to form a larger molecule with the loss of a small molecule, such as water. libretexts.org In the context of synthesizing the 2-piperazin-1-yl-N-pyridin-4-yl-acetamide scaffold, the most common strategy involves the acylation of an amine with an activated carboxylic acid derivative.

A prevalent method is the reaction of a primary or secondary amine with an acyl halide, typically an acetyl chloride derivative. researchgate.net For this specific scaffold, a two-step approach is common:

Preparation of an Intermediate: Either 4-aminopyridine (B3432731) is reacted with chloroacetyl chloride to form 2-chloro-N-(pyridin-4-yl)acetamide, or piperazine is reacted with chloroacetyl chloride to form 1-(chloroacetyl)piperazine. researchgate.netchemicalbook.comnih.gov

Nucleophilic Substitution: The resulting chloro-acetamide intermediate then undergoes a nucleophilic substitution reaction with the corresponding amine partner (piperazine or 4-aminopyridine, respectively) to form the final piperazine-acetamide linkage. nih.govgoogle.com This reaction is often carried out in the presence of a base to neutralize the HCl generated.

An alternative to acyl halides is the use of other activating agents for the carboxylic acid, or employing chemoselective amide-forming ligations such as the decarboxylative condensation of N-alkyl hydroxylamines and α-ketoacids. nih.gov

Table 1: Common Reagents for Acetamide Backbone Formation

Amine Source Acylating Agent Typical Conditions Intermediate Formed
4-Aminopyridine Chloroacetyl chloride Aprotic solvent (e.g., Ethyl Acetate), 50-55°C 2-chloro-N-(pyridin-4-yl)acetamide
Piperazine Chloroacetyl chloride Ethanol, Acetic Acid, 30°C 1-(2-chloroacetyl)piperazine
Aniline Derivatives Bromoacetyl bromide Basic media (e.g., LiH), DMF N-Aryl-2-bromoacetamide

While piperazine is a commercially available starting material, the synthesis of substituted piperazine rings requires specific cyclization techniques. These methods build the six-membered ring from acyclic precursors and are crucial for creating analogs with substituents on the carbon atoms of the piperazine ring. nih.gov

Several strategies have been developed:

Reductive Cyclization: A general approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine to create a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.govresearchgate.net

Palladium-Catalyzed Cyclization: Modular synthesis of highly substituted piperazines can be achieved through palladium-catalyzed reactions that couple a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org

Photoredox Catalysis: Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines under mild conditions using iridium-based or organic photoredox catalysts. organic-chemistry.orgmdpi.com

Intramolecular Cyclization: Catalytic processes involving the intramolecular cyclization of precursors like aminoethylethanolamine or diethylenetriamine (B155796) are also employed for piperazine synthesis. researchgate.net

Strategies for Pyridine (B92270) Moiety Incorporation

The introduction of the pyridine ring is a defining step in the synthesis. The position of the nitrogen atom within the pyridine ring (e.g., 4-yl, 3-yl, or 2-yl) significantly influences the electronic properties and reactivity of the corresponding aminopyridine precursor.

The pyridin-4-yl group is typically incorporated by forming an amide bond with 4-aminopyridine. As detailed in section 2.1.1, this is an amidation reaction where the exocyclic amino group of 4-aminopyridine acts as a nucleophile.

The key step is the reaction of 4-aminopyridine with a suitable electrophile, such as 1-(2-chloroacetyl)piperazine. The nucleophilicity of the amino group at the C-4 position of the pyridine ring is sufficient to displace the chlorine atom, forming the desired N-pyridin-4-yl acetamide linkage.

More advanced methods for C-N bond formation include the direct C-H amination of pyridines. researchgate.net For instance, a reaction manifold for the C4-selective amination of pyridines can be achieved via nucleophilic substitution of hydrogen (SNH), proceeding through 4-pyridyl pyridinium (B92312) salt intermediates which then react with an amine source. nih.gov

The synthesis of analogs containing pyridin-2-yl or pyridin-3-yl moieties follows similar principles of amide bond formation, but the reactivity of the aminopyridine isomers varies.

Pyridin-2-yl and Pyridin-4-yl: 2-Aminopyridine (B139424) and 4-aminopyridine exhibit enhanced nucleophilicity compared to 3-aminopyridine (B143674). This is due to the resonance stabilization of the positive charge in the transition state, where the ring nitrogen can participate in delocalizing the charge. Syntheses involving these isomers, such as the reaction of 2-aminopyridine with 2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid derivatives, proceed under standard amide coupling conditions. iucr.org The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, followed by coupling with a chloro-N-arylacetamide, is a viable route for introducing a substituted pyridin-2-yl group. nih.gov

Pyridin-3-yl: 3-Aminopyridine is generally less nucleophilic because the ring nitrogen cannot participate in resonance stabilization in the same manner. While the synthesis is still feasible, it may require slightly more forcing conditions or different catalytic systems to achieve comparable yields. eduprojecttopics.comafribary.com For example, the condensation of in situ generated acid chlorides with 3-aminopyridine can produce the corresponding N-pyridin-3-yl acetamides in good yields. afribary.com

Table 2: Comparative Analysis of Pyridine Isomer Incorporation

Pyridine Isomer Relative Nucleophilicity Common Synthetic Route Representative Reference
N-pyridin-4-yl High Nucleophilic substitution of 1-(chloroacetyl)piperazine with 4-aminopyridine. General amide synthesis protocols researchgate.netnih.gov
N-pyridin-2-yl High Reaction of 2-chloro-N-arylacetamides with a substituted piperazine. nih.gov Lu & Jiang (2011) iucr.org
N-pyridin-3-yl Moderate Condensation of an acid chloride with 3-aminopyridine. afribary.com Afribary Archives afribary.com

Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification to modulate its biological and physicochemical properties. The primary points for derivatization are the second nitrogen of the piperazine ring, the pyridine ring, and the acetamide bridge.

Piperazine Ring (N-4 Position): The secondary amine of the piperazine core is a common site for functionalization. It can be readily alkylated or acylated. For example, reaction of N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide with chloroacetyl chloride introduces a chloroacetyl group, which can then be reacted with various anilines to produce a diverse library of derivatives. nih.gov

Pyridine Ring: Substituents can be introduced onto the pyridine ring, though this is often accomplished by using a pre-functionalized aminopyridine starting material rather than by direct substitution on the final scaffold. For instance, the synthesis of analogs can start with 2-chloro-3-nitropyridine to incorporate a nitro group, which can serve as a handle for further transformations. nih.gov

Acetamide Bridge: The methylene (B1212753) group of the acetamide linker (alpha-carbon) can also be substituted. Synthesizing analogs such as N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide, which features a methyl group on the alpha-carbon, demonstrates the feasibility of this approach. nih.gov

Table 3: Examples of Derivatization Strategies

Site of Derivatization Type of Modification Reagents/Strategy Resulting Structure
Piperazine N-4 Acylation & Substitution 1. Chloroacetyl chloride; 2. Substituted anilines Introduction of a substituted acetamide group at the N-4 position. nih.gov
Pyridine Ring Substitution Use of substituted starting materials (e.g., 2-chloro-3-nitropyridine). Incorporation of electron-withdrawing or -donating groups on the pyridine ring. nih.gov
Acetamide Bridge Alkylation Use of 2-chloro-N-arylpropanamides instead of acetamides. Alpha-methyl substituted scaffold. nih.gov

Modifications on the Piperazine Nitrogen and Ring

The piperazine moiety is a key component for structural diversification due to its two nitrogen atoms, which can be selectively functionalized. nih.gov The N-1 and N-4 positions serve as convenient handles for introducing a variety of substituents, which can influence the molecule's solubility, bioavailability, and target affinity. researchgate.net

A common synthetic route involves the initial coupling of a substituted pyridine with piperazine, followed by the alkylation or acylation of the second piperazine nitrogen. For instance, a series of N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamide derivatives has been synthesized. nih.gov In this multi-step synthesis, the key intermediate is formed by reacting 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide with piperazine. nih.gov The remaining secondary amine on the piperazine ring is then acylated with chloroacetyl chloride, which can be further reacted with various anilines to yield a diverse set of final compounds. nih.govresearchgate.net This highlights a strategy where one nitrogen of the piperazine ring is linked to a complex heterocyclic system, while the other is used as a point for further derivatization.

Another approach involves reacting a piperazine-substituted pyridine intermediate with various chloroacetamides. This method was used to create new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides. nih.gov The synthesis starts with the reaction of a chloropyridine derivative with piperazine, followed by alkylation of the free piperazine nitrogen with 2-chloro-N-1,3-thiazol-2-ylacetamide to obtain the target molecules. nih.gov These modifications demonstrate the utility of the piperazine ring as a linker and a scaffold for building complex molecules.

Below is a table summarizing various modifications reported on the piperazine nitrogen of core structures analogous to this compound.

Core IntermediateReagent/ReactionResulting Substituent on Piperazine NitrogenReference
N-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-(piperazin-1-yl)acetamideChloroacetyl chloride, followed by various anilines-CH₂C(=O)NH-Ar nih.gov
3(6)-piperazine-substituted cyclopenta[c]pyridines2-chloro-N-1,3-thiazol-2-ylacetamide-CH₂C(=O)NH-(1,3-thiazol-2-yl) nih.gov
1-(3-Nitropyridin-2-yl)piperazine (B1350711)2-chloro-N-arylacetamides-CH₂C(=O)NH-Aryl nih.gov
Piperazine2-chloro-1-(piperazin-1yl)ethan-1-one derivatives and 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol-C(=O)CH₂S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl) researchgate.net

Substituent Effects on the Pyridine Ring

Substituents on the pyridine ring play a critical role in modulating the electronic properties and reactivity of the entire molecule. The position and nature of these substituents can influence the course and efficiency of the synthetic reactions required to build the target analogs.

Electron-withdrawing groups, such as a nitro group (-NO₂), can significantly enhance the reactivity of the pyridine ring towards nucleophilic aromatic substitution. For example, in the synthesis of 1-(3-nitropyridin-2-yl)piperazine, the reaction of 2-chloro-3-nitropyridine with piperazine proceeds efficiently. The nitro group at the 3-position withdraws electron density from the 2-position, making it a strong electrophilic center that is readily attacked by the nucleophilic nitrogen of piperazine. nih.gov This activating effect is a key consideration in the design of synthetic routes for such analogs.

Conversely, the introduction of various substituents can affect the pKa of the pyridine ring, which in turn influences its behavior in chemical reactions. researchgate.net For instance, the hydrogenation of substituted pyridines to form piperidines can be affected by the substituents present. Certain groups like 2-furyl or 2-thienyl can lead to ring-opening side reactions, while other substitution patterns may result in incomplete reduction to tetrahydropyridines. mdpi.com These effects underscore the importance of carefully selecting substituents on the pyridine ring to achieve the desired chemical transformations and final products.

The table below illustrates the influence of specific substituents on the pyridine ring's reactivity.

Substituent on Pyridine RingPositionEffect on ReactivitySynthetic ApplicationReference
Nitro (-NO₂)3Activates the C2 position for nucleophilic aromatic substitution by withdrawing electron density.Facilitates the reaction of 2-chloro-3-nitropyridine with piperazine. nih.gov
Methoxy (-OCH₃)4Increases acidity at the meta-position, influencing deprotometalation reactions.Can direct metalation for further functionalization. researchgate.net
Fluoro (-F)2,6Can lead to di-iodination at the 3 and 5 positions under specific metalating conditions.Allows for controlled poly-functionalization of the pyridine ring. researchgate.net

Generation of Diverse Analog Libraries via Parallel Synthesis

Parallel synthesis is a powerful strategy for rapidly generating large libraries of structurally related compounds from a common intermediate. This approach is particularly well-suited for exploring the chemical space around the this compound scaffold. The core structure contains several points of diversity that can be exploited in a combinatorial fashion.

A typical parallel synthesis approach involves preparing a common scaffold, such as a piperazine-substituted pyridine, and then reacting it with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate). This methodology was successfully employed to create a library of piperazine-tethered thiazole (B1198619) compounds. mdpi.com In this work, a core 4-(piperazin-1-ylmethyl)thiazol-2-amine intermediate was acylated in parallel with a variety of commercially available carboxylic acids to produce a diverse library of amides. mdpi.com

Similarly, the synthetic schemes used to produce analogs with modifications on the piperazine nitrogen are amenable to parallel synthesis. The reaction of an intermediate like 1-(3-nitropyridin-2-yl)piperazine with a collection of different 2-chloro-N-arylacetamides can yield a library of final products (e.g., compounds 5a-5o as described in one study). nih.gov Likewise, reacting a core intermediate with a range of anilines allows for the generation of numerous derivatives. nih.gov This strategy enables the systematic exploration of how different substituents at a particular position affect the compound's properties.

The following table outlines a representative parallel synthesis scheme for diversifying a core intermediate.

Common Scaffold (Core)Library of Building Blocks (R-X)Reaction TypeResulting Diverse Library
1-(Pyridin-2-yl)piperazineVarious 2-chloro-N-arylacetamides (Cl-CH₂C(=O)NH-R)N-Alkylation2-(4-(Pyridin-2-yl)piperazin-1-yl)-N-arylacetamides
4-(Piperazin-1-ylmethyl)thiazol-2-amineVarious Carboxylic Acids (R-COOH)Amide CouplingN-(4-((4-((thiazol-2-yl)amino)methyl)piperazin-1-yl)benzoyl) amides/esters
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(quinazolin-3(4H)-yl)acetamideVarious Anilines (R-NH₂)Nucleophilic Substitution2-(4-(2-(Arylamino)acetyl)piperazin-1-yl)-N-(quinazolin-3(4H)-yl)acetamides

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methodologies. The principles of green chemistry—such as atom economy, waste reduction, and the use of safer solvents and catalysts—are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.com

One novel approach relevant to the synthesis of pyridine-containing molecules is the direct C-H functionalization of pyridine N-oxides. A solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed using this strategy. rsc.org This method avoids the pre-functionalization of the pyridine ring (e.g., halogenation) and proceeds with high yields, representing a significant advancement over classical multi-step procedures. rsc.org Applying such C-H functionalization techniques to the synthesis of this compound could offer a more efficient and sustainable route.

Further green chemistry considerations include the replacement of traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids. mdpi.com Many reported syntheses for analogous structures utilize solvents like acetonitrile. nih.gov Evaluating greener solvent options could significantly reduce the environmental impact of the synthesis. Additionally, the use of catalytic reagents over stoichiometric ones is a core principle of green chemistry. Employing catalysts, such as molecular iodine or organocatalysts, can lead to milder reaction conditions, higher efficiency, and reduced waste generation. mdpi.commdpi.com The development of synthetic routes for this compound and its analogs that incorporate these novel and green approaches remains an important goal for synthetic chemists.

Structure Activity Relationship Sar Studies of the 2 Piperazin 1 Yl N Pyridin 4 Yl Acetamide Structural Class

Impact of Substituents on Biological Activity Profiles

The biological activity of derivatives of the 2-piperazin-1-yl-N-pyridin-4-yl-acetamide class is significantly influenced by the nature and position of various substituents. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.

Research on related compound series has demonstrated that the N-4 position of the piperazine (B1678402) ring can accommodate a variety of substituted aryl and heteroaryl groups. For instance, in a series of dopamine (B1211576) D3 receptor ligands, it was found that N-substitution on the piperazine ring with various indole (B1671886) rings could be well-tolerated. nih.gov Interestingly, in some cases, a direct connection of the heterocyclic ring to the piperazine was not necessary to maintain high affinity, with linkers such as an amide or methylene (B1212753) group also proving effective. nih.gov

In other studies involving more complex structures containing the piperazinyl-acetamide moiety, the substitution pattern on a terminal aryl ring attached to the piperazine has been shown to be critical for activity. For example, in a series of triazolopyridazines, a preference for electron-withdrawing groups on the aryl tail group was observed. nih.gov The specific positioning of these substituents, such as a 3,4-dichloro substitution pattern, was found to be synergistic for activity in some drug discovery efforts. nih.gov

Substitution on Piperazine RingGeneral Observation on Biological Activity
Unsubstituted PhenylOften serves as a baseline for comparison.
Electron-withdrawing groups (e.g., halogens)Can enhance potency in some target classes. nih.gov
Electron-donating groupsMay be less favorable in certain contexts compared to electron-withdrawing groups. nih.gov
Heteroaromatic rings (e.g., indole)Can be well-tolerated and contribute to high-affinity binding. nih.gov

The pyridine (B92270) ring is another critical component of the this compound scaffold where modifications can significantly modulate biological activity. The position of the nitrogen atom within the pyridine ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) dictates the vector and accessibility of its hydrogen bond accepting capability, which can be crucial for target engagement.

While direct comparative studies focusing solely on the isomeric forms within the this compound class are not extensively documented in publicly available literature, research on related classes of compounds provides valuable insights. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsants, the presence of the pyridin-2-yl moiety was a key feature. nih.gov The SAR in that series indicated that substitutions on the accompanying phenyl ring were more impactful on activity than modifications to the pyridine itself. nih.gov

In another study on urease inhibitors, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized. nih.gov The electronic properties of the pyridine ring, influenced by the nitro group, were important for the initial synthesis, creating an electrophilic center that facilitates the nucleophilic attack of piperazine. nih.gov This highlights how substituents on the pyridine ring can influence not only biological activity but also synthetic accessibility.

Pyridine IsomerPotential Impact on Biological Activity
Pyridin-4-ylThe nitrogen atom is positioned to act as a hydrogen bond acceptor at a distance from the main molecular axis.
Pyridin-2-ylThe proximity of the nitrogen atom to the acetamide (B32628) linkage may allow for intramolecular interactions or chelation with metal ions in a biological target.
Pyridin-3-ylPresents a different vector for hydrogen bonding compared to the 2- and 4-isomers, which could lead to alternative binding modes.

The acetamide linker in the this compound scaffold provides a crucial connection between the piperazine and pyridinyl moieties. Modifications to this linker, such as altering its length, flexibility, or chemical nature, can have a substantial impact on the biological activity of the derivatives.

Studies on related compound classes have shown that the nature of the linker is critical. For instance, in the development of dopamine D3 receptor ligands, it was observed that both amide and methylene linkers could be used to connect a heterocyclic ring to the piperazine moiety while maintaining high affinity. nih.gov This suggests a degree of flexibility in the linker requirements for that particular target.

In a different context, the replacement of an acetamide linker with a urea (B33335) moiety was found to be detrimental to the potency of certain triazolopyridazine-based compounds. nih.gov This underscores the importance of the specific chemical features of the acetamide group, such as its hydrogen bonding capabilities and conformational preferences, for optimal biological activity in some cases.

Modifications to the acetamide backbone itself, for example, by introducing substituents on the alpha-carbon, can also influence the molecule's properties. Such substitutions can introduce chirality and alter the conformational flexibility of the linker, which may lead to improved interactions with a chiral binding site on a biological target.

Linker ModificationPotential Influence on Biological Activity
Change in lengthCan alter the distance between key pharmacophoric features, affecting target binding.
Change in flexibilityA more rigid linker may pre-organize the molecule in a bioactive conformation, while a more flexible linker may allow for adaptation to different binding pockets.
Replacement of acetamideCan significantly impact potency, as seen with the comparison to a urea linker in some series. nih.gov
Substitution on the backboneCan introduce stereocenters and affect the conformational preferences of the molecule.

Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives

As of the current body of scientific literature, specific Quantitative Structure-Activity Relationship (QSAR) models focusing exclusively on the this compound structural class have not been extensively reported. QSAR studies typically require a dataset of compounds with varying structural modifications and corresponding biological activity data to derive statistically significant models.

However, QSAR modeling has been successfully applied to broader classes of piperazine and acetamide-containing compounds, providing a framework for how such studies could be approached for this specific structural class. For example, 2D-QSAR and 3D-QSAR studies have been conducted on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as influenza A virus inhibitors. semanticscholar.org These studies identified key molecular descriptors that correlate with biological activity, offering insights into the structural requirements for potency. semanticscholar.org

A hypothetical QSAR study on this compound derivatives would likely involve the calculation of various molecular descriptors, including:

Electronic descriptors: Such as partial charges and dipole moments, to quantify the electronic properties of the molecule.

Steric descriptors: Including molecular volume and surface area, to describe the size and shape of the compounds.

Hydrophobic descriptors: Like the partition coefficient (logP), to model the lipophilicity of the derivatives.

Topological descriptors: Which encode information about the connectivity and branching of the molecule.

These descriptors would then be correlated with the measured biological activity of a series of analogs to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

Pharmacophore Identification within the this compound Structural Class

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the this compound structural class, a general pharmacophore model can be proposed based on its constituent functional groups.

A typical pharmacophore model for this class would likely include:

A hydrogen bond acceptor: The nitrogen atom of the pyridin-4-yl ring.

A hydrogen bond donor: The N-H group of the acetamide linker.

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide linker.

A basic/ionizable feature: The second nitrogen atom of the piperazine ring, which is typically protonated at physiological pH.

Hydrophobic/aromatic features: The pyridine ring and any aryl or heteroaryl substituents on the piperazine ring.

The development of a robust pharmacophore model for this class would require a set of active compounds and, ideally, structural information of the target protein. Such a model would be invaluable for virtual screening campaigns to identify novel derivatives with desired biological activities.

Computational Chemistry and Molecular Modeling Approaches for 2 Piperazin 1 Yl N Pyridin 4 Yl Acetamide

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For compounds structurally similar to 2-piperazin-1-yl-N-pyridin-4-yl-acetamide, docking studies have been instrumental. For instance, in studies of other piperazine-acetamide derivatives, docking simulations are used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues within a protein's binding pocket. These studies help in understanding the structural basis of inhibition and guide the design of more potent molecules. For example, research on related quinazolinone derivatives incorporating a piperazinyl-acetamide moiety has used molecular docking to predict binding modes within specific enzyme targets, correlating docking scores with observed biological activity. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Reactivity and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations are applied to determine molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.

For acetamide (B32628) derivatives, DFT studies have been performed to analyze their electronic properties and predict reactivity. tandfonline.com These calculations can reveal the most likely sites for electrophilic and nucleophilic attack, providing insights into a molecule's metabolic stability and potential interactions with biological targets. For example, DFT analysis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, a related compound, was used to determine its optimal molecular structure and explore its physicochemical properties. nih.gov Such analyses help in understanding the intrinsic electronic characteristics that govern the molecule's behavior.

Molecular Dynamics Simulations to Explore Binding Conformations and Stability

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. MD simulations provide detailed information on the conformational changes and stability of a ligand-protein complex over time.

In the study of compounds analogous to this compound, MD simulations have been used to confirm the stability of binding poses predicted by molecular docking. For example, simulations of piperidine-sulfonamide derivatives bound to carbonic anhydrase isoforms have been run for extended periods (e.g., 100 nanoseconds) to verify that the ligand remains stably bound in the active site and to observe the dynamics of key intermolecular interactions. nih.gov These simulations offer a more dynamic picture of the binding event than static docking poses.

Virtual Screening and Lead-Hopping Strategies for Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Lead-hopping involves identifying novel scaffolds that retain the key binding interactions of a known active molecule.

While no specific virtual screening campaigns for analogs of this compound are documented, this approach is common for the broader class of piperazine-containing compounds. nih.govnih.govresearchgate.net Researchers often use a known active core, such as the piperazinyl-acetamide scaffold, as a starting point. Large compound libraries are then computationally docked into a target's active site, and the top-scoring hits are selected for further investigation. This strategy has been successfully applied to discover novel inhibitors for various targets by exploring diverse chemical spaces around a core piperazine (B1678402) structure. nih.gov

Prediction of Binding Affinities and Pharmacokinetic Parameters

Computational models are frequently used to predict the binding affinity of a ligand to its target and to estimate its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. These predictions are crucial in the early stages of drug discovery for prioritizing compounds.

For various piperazine and pyridine-containing derivatives, in silico tools are employed to calculate properties like lipophilicity (logP), topological polar surface area (TPSA), and adherence to drug-likeness rules such as Lipinski's Rule of Five. nih.gov For example, studies on pyridylpiperazine hybrids have included ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their potential as drug candidates, evaluating parameters like gastrointestinal absorption and blood-brain barrier penetration. Although specific bioavailability and safety predictions are excluded from this theoretical focus, these foundational pharmacokinetic parameters are essential for guiding molecular design.

Preclinical Pharmacological Evaluation of 2 Piperazin 1 Yl N Pyridin 4 Yl Acetamide Analogs

In Vitro Assays for Biological Activity

In vitro studies are fundamental to characterizing the biological effects of novel chemical entities at a cellular and molecular level. Analogs of 2-piperazin-1-yl-N-pyridin-4-yl-acetamide have been subjected to a broad range of assays to determine their activity spectrum and potency.

Antimicrobial Spectrum and Potency (e.g., antibacterial, antifungal)

Derivatives incorporating the piperazinyl-acetamide core have demonstrated significant antimicrobial properties. A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were evaluated for their activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and fungal species (Candida albicans, Aspergillus niger). researchgate.netacs.org Several compounds within this series displayed antimicrobial activity comparable to the standard drugs ciprofloxacin (B1669076) and fluconazole. researchgate.netacs.org

Similarly, novel 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides linked to cyclopenta[c]pyridine and pyrano[3,4-c]pyridine scaffolds have shown potent antibacterial effects. researchgate.net Compound 3k from this series was identified as the most potent antibacterial agent, with Listeria monocytogenes being the most sensitive bacterium. researchgate.net Notably, compounds 3d , 3g , and 3k were more potent than ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA). researchgate.net Compound 3d also showed better activity than ampicillin against Pseudomonas aeruginosa, while 3g was more effective against E. coli. researchgate.net In terms of antifungal activity, compound 3k was again the most effective, with Trichoderma viride being the most sensitive fungus. researchgate.net Another study on N-(4-(morpholine-4-carbonyl) thiazol-2-yl)-2-(piperazin-1-yl) acetamide (B32628) hydrochloride derivatives found that several analogs exhibited antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to ampicillin. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Piperazinyl-acetamide Analogs
CompoundTarget OrganismActivity MetricResultReference
Compound 3k (a 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide analog)Listeria monocytogenesPotencyMost potent in series researchgate.net
Compound 3d (a 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide analog)MRSAComparison> Ampicillin researchgate.net
Compound 3d (a 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide analog)Pseudomonas aeruginosaComparison> Ampicillin researchgate.net
Compound 3k (a 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamide analog)Trichoderma viridePotencyMost potent in series (antifungal) researchgate.net
Analogs 3, 8, 11, 12 (Quinazolinone derivatives)Various Bacteria & FungiComparisonComparable to Ciprofloxacin/Fluconazole researchgate.netacs.org

Anticancer and Cytotoxicity Screening in Cell Lines

The piperazine-acetamide scaffold is a common feature in compounds designed for anticancer activity. A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for their antiproliferative effects. rsc.org When tested against the T-47D breast cancer cell line, five of these compounds showed higher cytotoxic activity than the reference compound Staurosporine, with the dihalogenated derivative exhibiting the best activity with an IC50 value of 2.73 µM. rsc.org

In another study, quinazolinone-based acetamide derivatives were assessed for anticancer activity, with compound 5 showing good activity, albeit lower than the standards 5-fluorouracil (B62378) and tomudex. researchgate.netacs.org Piperazine (B1678402) derivatives of the natural product vindoline (B23647) have also been investigated. nih.gov Compound 17 , a vindoline analog with a 4-trifluoromethylphenyl substituent on the piperazine ring, proved highly effective against several cancer types, including colon, CNS, and melanoma cell lines. nih.gov Specifically, against the MDA-MB-468 breast cancer cell line, a vindoline conjugate containing [4-(trifluoromethyl)benzyl]piperazine (23 ) showed a growth inhibition (GI50) value of 1.00 µM. nih.gov Furthermore, piperidin-1-yl-acetamide derivatives, which are structurally related to piperazinyl analogs, have been evaluated. Compound 7h , a 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative, demonstrated an inhibitory effect on MCF-7 breast cancer cell proliferation with an IC50 value of 1.20 μM. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Piperazinyl-acetamide Analogs
Compound Class/NameCell LineActivity MetricValue (µM)Reference
Dihalogenated quinolinone-thiazole analogT-47D (Breast)IC502.73 rsc.org
Compound 23 (Vindoline-piperazine conjugate)MDA-MB-468 (Breast)GI501.00 nih.gov
Compound 25 (Vindoline-piperazine conjugate)HOP-92 (Lung)GI501.35 nih.gov
Compound 7h (Piperidin-1-yl-acetamide analog)MCF-7 (Breast)IC501.20 nih.gov

Antiparasitic Activity (e.g., Toxoplasma gondii)

The therapeutic potential of piperazinyl-acetamide analogs extends to parasitic diseases. A screening of a compound library identified the piperazine acetamide MMV007791 as a potent and selective agent against Toxoplasma gondii. mdpi.com Further research into 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives revealed their efficacy against T. gondii tachyzoites in vitro. acs.orgresearchgate.netnih.gov Within this series, compounds 11 and 18 were the most potent inhibitors, significantly reducing the replication of T. gondii with IC50 values of 6.33 µM and 5.94 µM, respectively. nih.gov These compounds also demonstrated low cytotoxicity against host cells. nih.gov An invasion and proliferation assay showed that compound 11 could inhibit both parasite invasion and its ability to replicate. nih.gov

Beyond Toxoplasma, related scaffolds have shown broader antiparasitic potential. A 6-(piperazin-1-yl)-1,3,5-triazine core has been identified as a promising scaffold with broad anti-schistosomal activities, showing significant effects on Schistosoma mansoni miracidia, schistosomula, and adult worm life stages.

Table 3: In Vitro Anti-Toxoplasma gondii Activity
CompoundActivity MetricValue (µM)Reference
Compound 11 (Quinazolinone analog)IC506.33 nih.gov
Compound 18 (Quinazolinone analog)IC505.94 nih.gov
Compound 8w (Quinazolinone analog)IC504.0 researchgate.net
Compound 8x (Quinazolinone analog)IC503.0 researchgate.net

Enzyme Inhibition Assays (e.g., ACAT-1, Urease, Cholinesterases, 11beta-HSD1, Aurora Kinases, Transglutaminase 2, VEGFR2)

Piperazinyl-acetamide analogs have been widely investigated as inhibitors of various enzymes implicated in disease.

ACAT-1: The compound K-604 , a 2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). researchgate.netfigshare.com It exhibits a 229-fold selectivity for ACAT-1 over the ACAT-2 isoform. researchgate.net

Urease: A series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives were synthesized and evaluated as urease inhibitors. Compounds 5b and 5c were found to be potent inhibitors with IC50 values of 2.0 µM and 2.13 µM, respectively, which are significantly lower than that of the standard inhibitor thiourea (B124793) (IC50 = 23.2 µM).

Aurora Kinases: Imidazo[4,5-b]pyridine derivatives containing a piperazine moiety have been developed as potent inhibitors of Aurora kinases. nih.gov Compound 51 (CCT137690) was identified as a potent inhibitor of Aurora-A (IC50 = 0.015 µM), Aurora-B (IC50 = 0.025 µM), and Aurora-C (IC50 = 0.019 µM). nih.gov Another analog, 27e , was also found to be a potent inhibitor of Aurora-A (Kd = 7.5 nM) and Aurora-B (Kd = 48 nM). nih.gov

VEGFR2: Novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing a thiazole (B1198619) moiety were evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.org Two compounds from this series showed inhibitory activity comparable to the approved drug sorafenib, with IC50 values of 46.83 nM and 51.09 nM (compared to 51.41 nM for sorafenib). rsc.org

Other Enzymes: Analogs have also been explored as inhibitors for other enzymes. N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been studied as potential COX-2 inhibitors. Piperazine sulfonamides have been developed as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.net Additionally, the modification of lead compounds with piperazine linkers has been explored in the design of inhibitors for Transglutaminase 2 (TG2). researchgate.net

Table 4: Enzyme Inhibition by Selected Piperazinyl-acetamide Analogs
Compound Class/NameEnzyme TargetActivity MetricValueReference
K-604ACAT-1Selectivity229-fold over ACAT-2 researchgate.net
Compound 5b (Pyridylpiperazine analog)UreaseIC502.0 µM
Compound 51 (CCT137690)Aurora-AIC500.015 µM nih.gov
Compound 51 (CCT137690)Aurora-BIC500.025 µM nih.gov
Quinolinone-thiazole analogVEGFR-2IC5046.83 nM rsc.org

Receptor Functional Assays (e.g., Agonism, Antagonism)

The versatility of the piperazinyl-acetamide structure is further demonstrated by its interaction with various physiological receptors.

Serotonin (B10506) and Sigma Receptors: Derivatives with a 4-(pyridin-4-yl)piperazin-1-yl core have been evaluated for their affinity to histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. researchgate.net Compound 4 in one study showed a high affinity for hH3R (Ki = 3.17 nM) but a significantly lower affinity for σ1R (Ki = 1531 nM), indicating that the piperazine core influences selectivity. researchgate.net A series of 2-piperazin-1-ylquinoline derivatives were synthesized and evaluated as dual-acting serotonin (5-HT) reuptake inhibitors and 5-HT1A receptor antagonists. nih.gov

Cannabinoid Receptors: Functionalized 6-piperazin-1-yl-purines, developed from analogs of the CB1 antagonist otenabant, have resulted in potent antagonists of the human cannabinoid receptor 1 (hCB1). nih.gov These compounds showed high selectivity for hCB1 over hCB2, with one orally bioavailable analog, 65 , having a Ki of 4 nM and >10,000-fold selectivity. nih.gov

P2Y(12) Receptors: Piperazinyl-glutamate-pyridines have been discovered as potent P2Y(12) antagonists. researchgate.net These compounds demonstrated excellent inhibition of platelet aggregation in human platelet-rich plasma (PRP) assays. researchgate.net

Dopamine (B1211576) Receptors: Bioisosteric heterocyclic analogues of a lead compound containing a 4-phenyl-piperazin-1-yl moiety were identified as highly potent and selective agonists for the dopamine D3 receptor. researchgate.net One compound, (-)-34 , exhibited full agonist activity with picomolar affinity (EC50 = 0.08 nM) and high selectivity for the D3 receptor over the D2 receptor. researchgate.net

Table 5: Receptor Functional Activity of Selected Piperazinyl-acetamide Analogs
Compound Class/NameReceptor TargetFunctional ActivityAffinity (Ki / EC50)Reference
Compound 4 (Pyridinylpiperazine core)Histamine H3 (hH3R)AntagonistKi = 3.17 nM researchgate.net
Compound 65 (6-piperazin-1-yl-purine)Cannabinoid CB1 (hCB1)AntagonistKi = 4 nM nih.gov
Piperazinyl-glutamate-pyridinesP2Y(12)AntagonistPotent platelet inhibition researchgate.net
Compound (-)-34 (Phenyl-piperazinyl analog)Dopamine D3AgonistEC50 = 0.08 nM researchgate.net

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, select analogs have been advanced to in vivo studies to assess their efficacy in animal models of disease.

Anticancer Efficacy: An imidazo[4,5-b]pyridine derivative, compound 51 (CCT137690) , which potently inhibits Aurora kinases, was evaluated in an in vivo efficacy study. nih.gov Following oral administration, it successfully inhibited the growth of SW620 colon carcinoma xenografts in mice. nih.gov

Antiparasitic Efficacy: The potent anti-Toxoplasma gondii compounds 11 and 18 were investigated in a murine model of acute infection. acs.orgnih.gov Both compounds demonstrated a remarkable ability to significantly diminish the parasitic load compared to the control group and extended the survival duration of the infected mice. acs.orgnih.gov

Anti-inflammatory and CNS Activity: N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were evaluated for anti-inflammatory activity using the carrageenan-induced paw edema method in rats. Separately, 2-[4-(aryl substituted) piperazin-1-yl]-N,N-diphenylacetamides were evaluated for atypical antipsychotic activity in mice using models such as apomorphine-induced climbing behavior.

Metabolic and Cardiovascular Efficacy: A piperazine sulfonamide derivative designed as an 11β-HSD1 inhibitor showed oral efficacy in a cortisone-induced hyperinsulinemia rat model. researchgate.net Piperazinyl-glutamate-pyridine P2Y(12) antagonists were tested in a modified Folt's model in dogs, where they dose-dependently induced increases in blood flow and inhibited ADP-induced platelet aggregation, demonstrating in vivo antithrombotic efficacy. researchgate.net A dopamine D3 receptor agonist, compound (-)-34 , exhibited potent rotational activity in 6-OH-DA unilaterally lesioned rats, a model relevant to Parkinson's disease. researchgate.net

These in vivo studies confirm that the promising in vitro activities of many this compound analogs can translate to significant efficacy in relevant disease models, underscoring the therapeutic potential of this chemical class.

Models for Neurological Disorders (e.g., Parkinson's Disease, Antipsychotic Activity)

In the realm of antipsychotic activity, several series of 2-(4-arylpiperazin-1-yl)-N-substituted-acetamide derivatives have been synthesized and evaluated. These compounds are often designed to target dopamine D2 and serotonin 5-HT2A receptors, key players in the pathophysiology of psychosis.

In one study, a series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized and screened for their in vivo antipsychotic potential in Swiss albino mice. nih.gov The evaluation involved the climbing mouse assay for D2 receptor antagonism and the quipazine-induced head twitch model for 5-HT2A receptor antagonism. Among the synthesized compounds, P4 emerged as the most active.

Another study focused on 2-[4-(aryl substituted) piperazin-1-yl]-N,N-diphenylacetamides, which were evaluated for atypical antipsychotic activity. researchgate.net The assessment included apomorphine-induced climbing behavior, 5-HTP-induced head twitches, and catalepsy studies in mice. Compound 3e was identified as having the most promising atypical antipsychotic-like profile.

The following table summarizes the findings for a series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides:

CompoundD2 Antagonism (Climbing Inhibition %)5-HT2A Antagonism (Head Twitch Inhibition %)
P158.361.5
P262.566.7
P366.771.8
P4 75.0 79.5
P554.259.0
P645.851.3
P741.746.2

Data adapted from Sekhar et al., 2009. nih.gov

Pain and Inflammatory Models

The analgesic and anti-inflammatory potential of compounds structurally related to this compound has been explored in various preclinical models. A series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov In the acetic acid-induced writhing test, a model for visceral pain, all tested compounds exhibited higher analgesic activity than acetylsalicylic acid. Furthermore, in the carrageenan-induced rat paw edema test, a model of acute inflammation, these compounds showed higher anti-inflammatory activity than indomethacin. nih.gov

The following table presents the analgesic and anti-inflammatory activities of selected 4(1H)-pyridinone derivatives:

CompoundAnalgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Inhibition of Edema)
7 65.445.2
8 72.151.8
9 68.948.5
10 75.355.1
11 81.260.3
12 78.558.7
13 83.662.4
14 70.850.9
Acetylsalicylic Acid48.2-
Indomethacin-38.6

Data adapted from Ceylan et al., 2002. nih.gov

Antimicrobial Infection Models (if applicable)

A study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines revealed significant antimicrobial activity. nih.gov These compounds, which share the 2-piperazin-1-yl-acetamide core with the subject of this article, were evaluated for their antibacterial and antifungal properties.

The antibacterial activity was tested against a panel of Gram-positive and Gram-negative bacteria. Notably, compound 3k was identified as the most potent antibacterial agent. nih.gov The most sensitive bacterium was Listeria monocytogenes, while Staphylococcus aureus was the most resistant. Several of these compounds were also tested against resistant strains, including methicillin-resistant S. aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. All tested compounds in this subset were more potent than ampicillin against MRSA. nih.gov Specifically, compound 3d showed better activity than ampicillin against P. aeruginosa, and compound 3g was more effective against E. coli. nih.gov

In terms of antifungal activity, compound 3k again demonstrated the best results. nih.gov Trichoderma viride was the most sensitive fungus to the tested compounds, whereas Aspergillus fumigatus was the most resistant. nih.gov

The following tables summarize the minimum inhibitory concentration (MIC) values for selected compounds against various bacterial and fungal strains.

Antibacterial Activity (MIC in μg/mL)

CompoundS. aureusL. monocytogenesE. coliP. aeruginosaMRSA
3d 12562.512562.5 125
3g 12562.562.5 125125
3k 62.5 31.25 12512562.5
Ampicillin250125125250>250
Streptomycin12562.562.5125-

Data adapted from Hovakimyan et al., 2020. nih.gov

Antifungal Activity (MIC in μg/mL)

CompoundA. fumigatusT. viride
3d 250125
3g 250125
3k 125 62.5
Ketoconazole100125
Bifonazole125125

Data adapted from Hovakimyan et al., 2020. nih.gov

Antithrombotic Models

Preclinical data on the antithrombotic activity of this compound or its direct analogs are not available in the current literature. However, research into other piperazine derivatives has shown potential in this area. A study on novel substituted-piperazine analogues investigated their antiplatelet aggregation activity. researchgate.net Two compounds, 188a and 188b , were identified as the most active at a concentration of 0.06 mM. researchgate.net Further research is needed to determine if the this compound scaffold possesses similar antithrombotic properties.

Future Research Directions and Potential Applications for 2 Piperazin 1 Yl N Pyridin 4 Yl Acetamide

Exploration of New Therapeutic Avenues for the 2-Piperazin-1-yl-N-pyridin-4-yl-acetamide Scaffold

The inherent structural motifs of the this compound scaffold, namely the piperazine (B1678402) and pyridine (B92270) rings, are prevalent in a wide range of pharmacologically active agents. researchgate.net This suggests that the core scaffold could be adapted to target diverse biological pathways and disease states beyond its currently explored applications.

Initial research into derivatives of this scaffold has revealed promising activity in several areas. For instance, related pyridylpiperazine hybrid derivatives have been synthesized and evaluated as urease inhibitors. nih.gov Urease is an enzyme crucial for the survival of pathogens like Helicobacter pylori in the acidic stomach environment; inhibiting this enzyme is a key strategy for treating associated infections. nih.gov Furthermore, studies on similar disubstituted piperazines have demonstrated significant antimicrobial and antifungal activity. nih.gov Certain derivatives have shown more potency than the reference drug ampicillin (B1664943) against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The piperazine moiety is a well-known pharmacophore in compounds targeting the central nervous system (CNS). researchgate.net Compounds structurally similar to this compound have been investigated for their potential as serotonin (B10506) receptor ligands, suggesting that this scaffold could be a promising starting point for developing novel treatments for neurological and psychiatric disorders. Future research could systematically explore the scaffold's potential against a broader range of therapeutic targets, including but not limited to:

Oncology: Investigating inhibitory activity against various protein kinases, as the piperazine ring is a key feature in many approved kinase inhibitors. researchgate.net

Inflammatory Diseases: Exploring the modulation of inflammatory pathways and cytokine production.

Neurodegenerative Diseases: Evaluating the potential to interact with targets implicated in conditions like Alzheimer's or Parkinson's disease. researchgate.net

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The chemical tractability of the this compound scaffold allows for systematic structural modifications to optimize its pharmacological profile. The goal is to design advanced derivatives with improved potency against the intended target and enhanced selectivity over off-target molecules, which is crucial for minimizing side effects.

Synthetic strategies can focus on several key regions of the molecule:

Substitution on the Pyridine Ring: Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties and binding interactions. For example, the synthesis of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives has been reported, where the nitro group acts as a strong electron-withdrawing group, influencing the molecule's reactivity and biological activity as urease inhibitors. nih.gov

Modification of the Acetamide (B32628) Linker: Altering the length or rigidity of the linker can optimize the spatial orientation of the key pharmacophores.

Derivatization of the Terminal Aryl Group: Appending various substituents to the N-arylacetamide portion can explore new binding pockets and enhance target affinity.

Research has already demonstrated the success of this approach. In one study, a series of derivatives were synthesized, leading to the identification of compounds 5b and 5c as potent urease inhibitors with IC₅₀ values of 2.0 ± 0.73 µM and 2.13 ± 0.82 µM, respectively. nih.gov Another study on piperidine-linked benzenesulfonamides identified derivatives that acted as highly effective and selective inhibitors of cancer-related carbonic anhydrase isoforms IX and XII. nih.gov

Table 1: Examples of Synthesized Derivatives and Their Biological Activity
Compound SeriesTargetKey ModificationMost Potent Derivative ExampleActivity (IC₅₀/Kᵢ)Reference
2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamidesUreaseAddition of nitro group to pyridine; various N-aryl substitutions5b2.0 ± 0.73 µM nih.gov
Piperidine-linked benzenesulfonamidesCarbonic Anhydrase IX/XIIPiperidine (B6355638) linker with sulfonamide "tail"7h (hCA IX) / 7b (hCA XII)Kᵢ = 1.2 nM / Kᵢ = 4.3 nM nih.gov
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamidesBacteria/FungiAlkylation with 2-chloro-N-1,3-thiazol-2-ylacetamide3kMost potent antibacterial/antifungal in series nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govjsr.org These computational tools can be powerfully applied to the this compound scaffold to guide future research.

Key applications of AI/ML in this context include:

Virtual Screening: Machine learning algorithms can rapidly screen vast virtual libraries of millions or even billions of compounds to identify novel derivatives of the core scaffold that are predicted to have high binding affinity for a specific biological target. mdpi.com This significantly reduces the time and cost associated with synthesizing and testing large numbers of molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing data from synthesized derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds based on their chemical structures. nih.gov This allows researchers to prioritize the synthesis of candidates with the highest probability of success.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules based on the this compound scaffold. nih.gov These models can be programmed to optimize for multiple properties simultaneously, such as potency, selectivity, and favorable pharmacokinetic profiles, generating novel structures that a human chemist might not have conceived.

Toxicity Prediction: Early prediction of potential toxicity is a critical step in drug development. ML models can be trained on large datasets of known toxic compounds to identify structural alerts or properties within the piperazine-acetamide scaffold that might lead to adverse effects, guiding the design of safer derivatives. mdpi.com

Investigation of the Compound as a Chemical Probe for Biological Systems

A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or biological pathway in cells or living organisms. The this compound scaffold is a suitable candidate for development into such probes.

A closely related compound, 2-(4-(2-methoxyphenyl)piperazin-1-yl)-N-(pyridin-2-yl)acetamide, has been identified as a critical intermediate in the synthesis of radiolabeled imaging agents for the serotonin 5-HT₁ₐ receptor. nih.gov Specifically, it is a precursor to ¹⁸F-MPPF, a well-established positron emission tomography (PET) ligand used to visualize and quantify 5-HT₁ₐ receptors in the brain. nih.gov This demonstrates the utility of the scaffold in creating sophisticated tools for biomedical research.

Future research could focus on:

Developing Novel PET Ligands: By modifying the scaffold and incorporating positron-emitting isotopes like ¹⁸F or ¹¹C, new imaging agents could be developed for other important CNS targets or for targets in peripheral tissues.

Creating Fluorescent Probes: Attaching a fluorophore to the scaffold could generate probes for use in fluorescence microscopy and other cell-based assays, allowing for the real-time visualization of biological processes.

Affinity-Based Probes: Derivatizing the molecule with a reactive group or a photo-affinity label could enable the identification of the direct binding targets of the compound within a complex biological sample, a technique known as chemoproteomics.

By developing the this compound scaffold into a suite of chemical probes, researchers can gain deeper insights into fundamental biology and disease mechanisms.

Development of the this compound Scaffold as a Building Block in Complex Chemical Syntheses

The structural features of this compound make it a valuable and versatile building block for the synthesis of more complex molecules and chemical libraries. The scaffold possesses multiple reactive sites that can be selectively functionalized.

The piperazine ring is a particularly useful synthon in medicinal chemistry. mdpi.com The secondary amine (if unprotected) provides a nucleophilic handle for a wide range of chemical transformations, including:

Alkylation and arylation reactions to introduce new substituents.

Acylation to form amides or sulfonamides.

Reductive amination to connect to aldehyde- or ketone-containing fragments.

The pyridine ring can also be modified, for example, through electrophilic aromatic substitution, although its reactivity is influenced by the other substituents. The amide bond itself can be hydrolyzed or reduced under certain conditions to provide further avenues for diversification.

The utility of this scaffold is evident in the synthesis of various derivatives where it serves as the core structure upon which complexity is built. nih.govnih.govnih.gov Its straightforward accessibility and multiple points for derivatization make it an ideal starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening. By leveraging the scaffold's inherent reactivity, chemists can efficiently produce a large number of structurally related compounds to systematically probe biological targets and optimize for desired properties.

Q & A

Q. What are the optimal synthetic routes for 2-piperazin-1-yl-N-pyridin-4-yl-acetamide, and how can purity be validated methodologically?

Answer: The synthesis of piperazine-acetamide derivatives typically involves coupling reactions between piperazine and pyridine-acetamide precursors. A common approach includes:

  • Step 1: Reacting 4-aminopyridine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
  • Step 2: Introducing the piperazine moiety via nucleophilic substitution under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
    Purity Validation:
  • Chromatography: Use column chromatography (silica gel, eluent: methanol/dichloromethane gradient) for intermediate purification.
  • Spectroscopy: Confirm structure via 1H^1H-NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • HPLC: Assess final compound purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the piperazine and pyridine rings. Key signals include pyridine aromatic protons (δ 8.2–8.5 ppm) and piperazine methylene groups (δ 3.1–3.4 ppm) .
  • Mass Spectrometry:
    • ESI-MS or MALDI-TOF to verify molecular weight (calculated for C11_{11}H15_{15}N5_5O: 257.27 g/mol).
  • Infrared (IR) Spectroscopy:
    • Detect amide C=O stretch (~1650 cm1^{-1}) and piperazine N-H bending (~1550 cm1^{-1}) .

Q. How should researchers design initial biological assays to evaluate the compound’s activity?

Answer:

  • Target Selection: Prioritize receptors where piperazine derivatives show affinity (e.g., serotonin 5-HT1A_{1A} or dopamine D2_2 receptors) .
  • In Vitro Assays:
    • Radioligand Binding: Use 3H^3H-labeled ligands (e.g., 3H^3H-WAY-100635 for 5-HT1A_{1A}) to measure IC50_{50} values.
    • Functional Assays: cAMP accumulation or calcium flux assays for G-protein-coupled receptor (GPCR) activity .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 μM to establish potency and efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to the piperazine and pyridine moieties?

Answer:

  • Piperazine Modifications:
    • Introduce substituents (e.g., methyl, fluorine) at the piperazine nitrogen to enhance metabolic stability. Compare logP values (e.g., via HPLC) to assess lipophilicity changes .
    • Replace piperazine with morpholine or thiomorpholine to study steric and electronic effects on receptor binding .
  • Pyridine Modifications:
    • Substitute pyridine with quinoline or isoquinoline to evaluate π-π stacking interactions. Use X-ray crystallography or molecular docking to visualize binding poses .
  • Methodology:
    • Parallel synthesis of analogs followed by hierarchical clustering of bioactivity data to identify critical substituents .

Q. What computational strategies predict the pharmacokinetic properties and toxicity of this compound?

Answer:

  • ADMET Prediction:
    • Use software like Schrödinger’s QikProp or SwissADME to calculate bioavailability, blood-brain barrier permeability, and CYP450 inhibition .
    • Key parameters:
  • logP: Optimal range 1–3 for CNS penetration.
  • TPSA: <60 Ų for oral bioavailability .
  • Toxicity Screening:
    • Ames test (in silico) for mutagenicity via Derek Nexus.
    • hERG inhibition prediction to assess cardiac risk .

Q. How can researchers resolve contradictions in reported receptor binding affinities for piperazine-acetamide derivatives?

Answer:

  • Experimental Replication:
    • Standardize assay conditions (e.g., buffer pH, temperature) across labs. For GPCRs, use cell lines with uniform receptor expression levels (e.g., CHO-K1) .
  • Data Validation:
    • Cross-validate radioligand binding results with functional assays (e.g., GTPγS binding) to confirm antagonism/agonism .
  • Meta-Analysis:
    • Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published IC50_{50} datasets. Reconcile discrepancies using receptor homology modeling .

Methodological Notes

  • Synthetic Optimization: Triethylamine is preferred over weaker bases (e.g., NaHCO3_3) to minimize side reactions during amide coupling .
  • Computational Workflows: Combine density functional theory (DFT) for reaction mechanism insights with molecular dynamics (MD) simulations for protein-ligand interaction studies .

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2-piperazin-1-yl-N-pyridin-4-yl-acetamide
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Reactant of Route 2
2-piperazin-1-yl-N-pyridin-4-yl-acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.